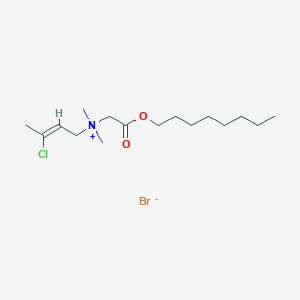
C16H31BrClNO2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C16H31BrClNO2 is an organic compound that contains carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C16H31BrClNO2 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes may include halogenation, amination, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
化学反应分析
Types of Reactions
C16H31BrClNO2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
C16H31BrClNO2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which C16H31BrClNO2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the context of its use.
相似化合物的比较
Similar Compounds
Compounds similar to C16H31BrClNO2 include those with similar functional groups or structural motifs. Examples may include other halogenated organic compounds or those with similar molecular weights.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other compounds and suitable for specialized applications.
属性
分子式 |
C16H31BrClNO2 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
[(Z)-3-chlorobut-2-enyl]-dimethyl-(2-octoxy-2-oxoethyl)azanium;bromide |
InChI |
InChI=1S/C16H31ClNO2.BrH/c1-5-6-7-8-9-10-13-20-16(19)14-18(3,4)12-11-15(2)17;/h11H,5-10,12-14H2,1-4H3;1H/q+1;/p-1/b15-11-; |
InChI 键 |
SWZKYDDGXNJKCB-PNCOJPCNSA-M |
手性 SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)C/C=C(/C)\Cl.[Br-] |
规范 SMILES |
CCCCCCCCOC(=O)C[N+](C)(C)CC=C(C)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


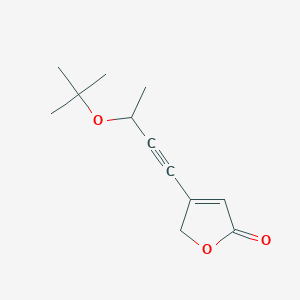
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
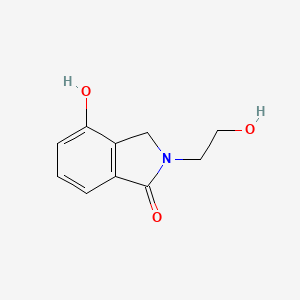
silane](/img/structure/B12628479.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
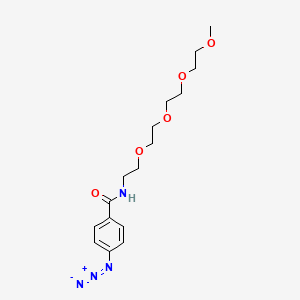
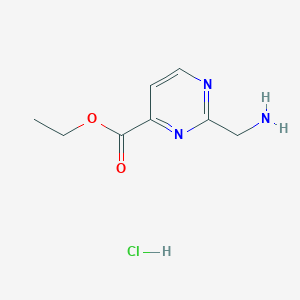

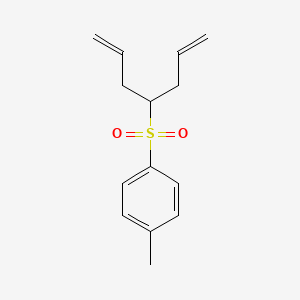
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
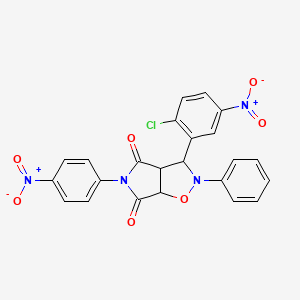
![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
